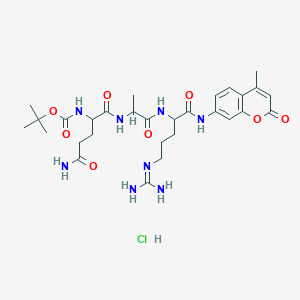
Boc-Gln-Ala-Arg-AMC.HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-Gln-Ala-Arg-AMC hydrochloride is a fluorogenic substrate commonly used in biochemical assays. It is particularly utilized for detecting the activity of trypsin and measuring the proteolytic activity of TMPRSS2 (transmembrane protease, serine 2) . The compound releases a fluorescent group, 7-amino-4-methylcoumarin (AMC), upon enzymatic cleavage, making it a valuable tool in various research applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Gln-Ala-Arg-AMC hydrochloride involves the stepwise assembly of the peptide chain followed by the attachment of the AMC group. The process typically starts with the protection of the amino acids using tert-butoxycarbonyl (Boc) groups. The protected amino acids are then coupled sequentially using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the AMC group is attached to the C-terminal arginine residue. Finally, the Boc protecting groups are removed, and the peptide is converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of Boc-Gln-Ala-Arg-AMC hydrochloride follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
化学反应分析
Types of Reactions
Boc-Gln-Ala-Arg-AMC hydrochloride primarily undergoes enzymatic cleavage reactions. The compound is a substrate for serine proteases like trypsin and TMPRSS2, which cleave the peptide bond, releasing the fluorescent AMC group .
Common Reagents and Conditions
The enzymatic reactions involving Boc-Gln-Ala-Arg-AMC hydrochloride typically occur under physiological conditions (pH 7.4, 37°C) in the presence of the target protease. Common reagents include buffer solutions such as phosphate-buffered saline (PBS) and enzyme inhibitors to control the reaction .
Major Products
The major product formed from the enzymatic cleavage of Boc-Gln-Ala-Arg-AMC hydrochloride is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence .
科学研究应用
Boc-Gln-Ala-Arg-AMC hydrochloride has a wide range of applications in scientific research:
作用机制
Boc-Gln-Ala-Arg-AMC hydrochloride exerts its effects through enzymatic cleavage by serine proteases. The compound contains a peptide sequence recognized by these enzymes. Upon cleavage, the non-fluorescent substrate releases the fluorescent AMC group, which can be quantitatively measured. This mechanism allows researchers to monitor enzyme activity and screen for potential inhibitors .
相似化合物的比较
Similar Compounds
Cbz-D-Arg-Gly-Arg-AMC: Another fluorogenic substrate for serine proteases.
Cbz-D-Arg-Pro-Arg-AMC: Used in similar enzymatic assays.
Boc-Leu-Gly-Arg-AMC: A substrate for various proteases.
Ac-Val-Arg-Pro-Arg-AMC: Utilized in protease activity assays.
Uniqueness
Boc-Gln-Ala-Arg-AMC hydrochloride is unique due to its specific peptide sequence, which makes it a preferred substrate for trypsin and TMPRSS2. Its high sensitivity and specificity in detecting proteolytic activity make it a valuable tool in both basic and applied research .
属性
IUPAC Name |
tert-butyl N-[5-amino-1-[[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N8O8.ClH/c1-15-13-23(39)44-21-14-17(8-9-18(15)21)35-26(42)19(7-6-12-33-27(31)32)36-24(40)16(2)34-25(41)20(10-11-22(30)38)37-28(43)45-29(3,4)5;/h8-9,13-14,16,19-20H,6-7,10-12H2,1-5H3,(H2,30,38)(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H4,31,32,33);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJANUSPBJOFUEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43ClN8O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
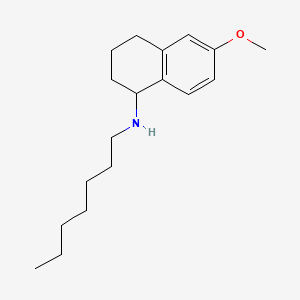
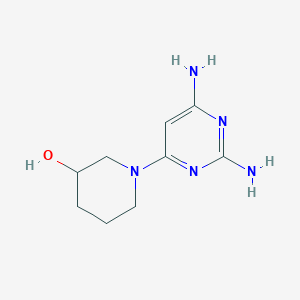
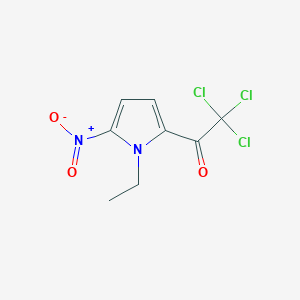
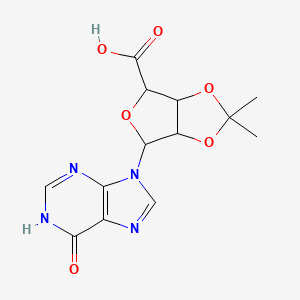

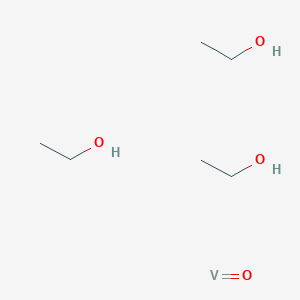
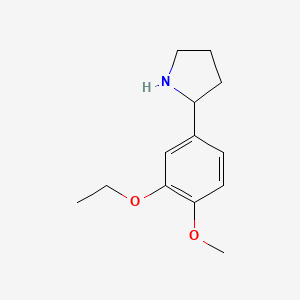
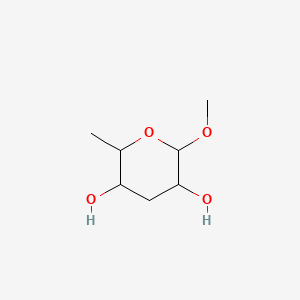
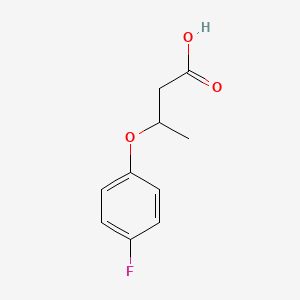
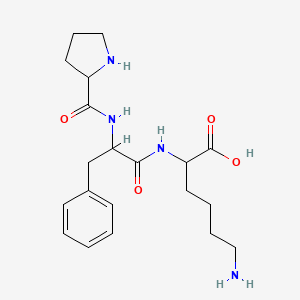
![1-(4-Methoxybenzyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12099706.png)

![7-Bromo-5-fluoro-2-methylbenzo[d]oxazole](/img/structure/B12099730.png)

